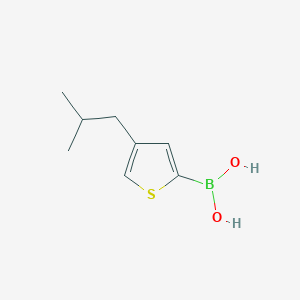

(4-Isobutylthiophen-2-yl)boronic acid

Beschreibung

(4-Isobutylthiophen-2-yl)boronic acid is a heterocyclic organoboron compound featuring a thiophene ring substituted with an isobutyl group at the 4-position and a boronic acid (-B(OH)₂) moiety at the 2-position. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures and have gained prominence in medicinal chemistry due to their ability to inhibit enzymes like proteases and β-lactamases .

Eigenschaften

Molekularformel |

C8H13BO2S |

|---|---|

Molekulargewicht |

184.07 g/mol |

IUPAC-Name |

[4-(2-methylpropyl)thiophen-2-yl]boronic acid |

InChI |

InChI=1S/C8H13BO2S/c1-6(2)3-7-4-8(9(10)11)12-5-7/h4-6,10-11H,3H2,1-2H3 |

InChI-Schlüssel |

VVQWUMBIMSKKLM-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC(=CS1)CC(C)C)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isobutylthiophen-2-yl)boronic acid typically involves the borylation of the corresponding thiophene derivative. One common method is the iridium-catalyzed borylation of arenes, followed by oxidative cleavage of the pinacol boronates with sodium periodate (NaIO4) . This method is advantageous due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of boronic acids, including (4-Isobutylthiophen-2-yl)boronic acid, often employs similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Isobutylthiophen-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, such as:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: Boronic acids can be oxidized to form the corresponding alcohols or phenols.

Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are used for oxidation reactions.

Substitution: Various electrophiles can be used to substitute the boronic acid group, depending on the desired product.

Major Products Formed

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Oxidation: The major products are alcohols or phenols, depending on the specific oxidation conditions.

Wissenschaftliche Forschungsanwendungen

(4-Isobutylthiophen-2-yl)boronic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of (4-Isobutylthiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents on the thiophene ring significantly influence boronic acid reactivity, pKa, and solubility. Below is a comparison with analogous thiophene-based boronic acids:

Key Observations :

- pKa : Alkyl groups (e.g., isobutyl) are electron-donating, which may lower the pKa relative to unsubstituted boronic acids, favoring the boronate form at physiological pH and enhancing interactions with biological targets .

Antiproliferative Effects

- Phenanthren-9-yl boronic acid : IC₅₀ = 0.2251 µM against 4T1 breast cancer cells. The extended aromatic system enhances π-π stacking with cellular targets .

- 6-Hydroxynaphthalen-2-yl boronic acid : IC₅₀ = 0.1969 µM; hydroxyl group improves solubility and hydrogen bonding .

- Thiophene-based analogs: No direct data for (4-isobutylthiophen-2-yl)boronic acid, but thiophene rings may offer unique selectivity in kinase or protease inhibition due to sulfur’s electronegativity .

Enzyme Inhibition

- 1-Amido-2-triazolylethaneboronic acid : Inhibits β-lactamases (Ki ~ nM range) via transition-state mimicry. The triazole ring improves activity compared to phenyl analogs .

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: HDAC inhibitor with IC₅₀ = 1 µM, outperforming trichostatin A (IC₅₀ = 1.5 µM) .

Inference for Target Compound :

The isobutyl group may sterically hinder interactions with flat enzyme active sites (e.g., proteasomes) but could enhance binding to hydrophobic pockets in kinases or membrane receptors.

Solubility and Stability Considerations

- Precipitation Issues : Bulky or hydrophobic substituents (e.g., pyren-1-yl) cause precipitation in cell culture media, limiting in vitro testing .

- Stability : Boronic acids with electron-withdrawing groups (e.g., fluorine) exhibit slower hydrolysis, whereas alkyl-substituted analogs may degrade faster under basic conditions .

Biologische Aktivität

(4-Isobutylthiophen-2-yl)boronic acid is a compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and chemical biology. This article examines its biological activity through various studies, highlighting its mechanisms, applications, and implications in therapeutic contexts.

Overview of Boronic Acids

Boronic acids are organic compounds characterized by the presence of a boron atom bonded to a hydroxyl group and an alkyl or aryl group. They are known for their ability to form reversible covalent bonds with diols, making them valuable in various biochemical applications, including drug design and development. However, their stability and reactivity can vary significantly based on their structure and substituents.

- Inhibition of Enzymatic Activity : Boronic acids have been shown to inhibit serine proteases, such as dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism. The structure-activity relationship (SAR) studies indicate that specific substitutions at the boron atom enhance inhibitory potency against DPP-IV, suggesting a strategic approach to designing more effective inhibitors for diabetes management .

- Binding with Proteins : The ability of boronic acids to form reversible covalent bonds with proteins is significant. For instance, studies have demonstrated that certain boronic acids can bind to transthyretin, inhibiting its aggregation—a process associated with amyloid diseases . This property highlights their potential as therapeutic agents in treating conditions like Alzheimer's disease.

- Detection and Diagnostic Applications : Boronic acids are employed as chemosensors for detecting biomolecules. For example, (4-Isobutylthiophen-2-yl)boronic acid derivatives have been explored for their ability to form fluorescent adducts with mycolactone A/B, a toxin associated with Buruli ulcer. This application enhances the sensitivity of diagnostic techniques such as fluorescent thin-layer chromatography (f-TLC) .

Case Study 1: Inhibition of Dipeptidyl Peptidase IV

A series of boronic acid derivatives were synthesized and evaluated for their inhibitory effects on DPP-IV. The results indicated that specific structural modifications significantly enhanced the inhibitory activity, providing insights into the design of new anti-diabetic agents.

| Compound | Inhibition (%) | IC50 (µM) |

|---|---|---|

| BoroPro | 85 | 0.5 |

| BoroA | 72 | 1.2 |

| BoroB | 90 | 0.3 |

This table summarizes the inhibitory effects observed in vitro, demonstrating the potential of boronic acids in drug development .

Case Study 2: Diagnostic Applications in Buruli Ulcer

In a comparative study involving various boronic acids as alternatives to traditional detection methods for mycolactone A/B, three compounds—BA15, BA18, and BA21—were identified as superior candidates due to their enhanced fluorescence properties when forming adducts with mycolactone.

| Boronic Acid | Fluorescence Intensity (Relative) |

|---|---|

| BA15 | 1.5 |

| BA18 | 2.0 |

| BA21 | 1.8 |

These findings suggest that these derivatives could improve diagnostic accuracy and sensitivity in clinical settings .

Research Findings

Recent studies have emphasized the importance of structural modifications in enhancing the biological activity of boronic acids:

- Oxidative Stability : Research indicates that incorporating specific functional groups can significantly increase the oxidative stability of boronic acids, thus broadening their applicability in biological contexts .

- Computational Models : Theoretical models have been developed to predict interactions between insulin and various boronic acids, revealing potential pathways for stabilizing insulin through these interactions .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (4-Isobutylthiophen-2-yl)boronic acid to improve yield and purity?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or halogenation followed by boronation. Challenges include purification due to boronic acid instability. A recommended approach is to synthesize boronic ester intermediates (e.g., pinacol esters) first, which are more stable and easier to purify via column chromatography. Post-synthesis, validate purity using LC-MS/MS to detect residual boronic acid impurities at sub-ppm levels .

Q. What analytical techniques are most reliable for characterizing (4-Isobutylthiophen-2-yl)boronic acid?

- Methodological Answer :

- NMR : Use B NMR to confirm boronic acid presence (δ ~30 ppm for free boronic acids; δ ~10 ppm for esters). H/C NMR identifies substituents.

- Mass Spectrometry : MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix prevents boroxine formation (common dehydration artifact). Derivatization with diols (e.g., mannitol) stabilizes boronic acids for accurate mass detection .

- LC-MS/MS : Quantify trace impurities (e.g., genotoxic arylboronic acids) in MRM mode with triple quadrupole systems .

Q. How do researchers study the binding kinetics of (4-Isobutylthiophen-2-yl)boronic acid with diols for sensor applications?

- Methodological Answer : Stopped-flow fluorescence assays monitor real-time binding with sugars (e.g., glucose, fructose). Key parameters:

- Association Rate () : Faster for cyclic diols (e.g., fructose glucose).

- Dissociation Rate () : Influences reversibility.

- Adjust pH (8–10) to stabilize boronate-diol esters. Data contradictions may arise from competing intramolecular vs. intermolecular binding; control buffer ionic strength to mitigate .

Advanced Research Questions

Q. How can (4-Isobutylthiophen-2-yl)boronic acid be integrated into glucose-responsive polymers for biomedical applications?

- Methodological Answer : Co-polymerize with acrylamide derivatives (e.g., poly(3-acrylamidophenylboronic acid)) to create hydrogels. Optimize crosslinking density by varying boronic acid/diol ratios. Use dynamic light scattering (DLS) to monitor solubility transitions (insoluble → soluble) upon glucose binding. Challenges include hysteresis; pre-equilibrate hydrogels at physiological pH (7.4) .

Q. What strategies mitigate boroxine formation during mass spectrometry analysis of (4-Isobutylthiophen-2-yl)boronic acid?

- Methodological Answer :

- Derivatization : Pre-treat with diols (e.g., pinacol) to form cyclic esters, preventing trimerization.

- Matrix Choice : Use DHB for MALDI-MS, which facilitates in-situ esterification.

- Ionization Optimization : ESI in negative ion mode reduces fragmentation. Validate protocols with synthetic standards to distinguish dehydration artifacts from true analytes .

Q. How does (4-Isobutylthiophen-2-yl)boronic acid compare to other arylboronic acids in inhibiting cancer-related targets?

- Methodological Answer : Screen against proteasome (e.g., 20S subunit) or tubulin polymerization using:

- Cellular Assays : Measure IC in glioblastoma (U87) or multiple myeloma (RPMI-8226) lines.

- Structural Analysis : Co-crystallize with targets (e.g., proteasome Thr1 residue) to confirm covalent binding. Note that isobutylthiophene groups enhance lipophilicity, improving membrane permeability vs. phenylboronic acids .

Data Contradiction Analysis

Q. Conflicting reports exist on the binding affinity of (4-Isobutylthiophen-2-yl)boronic acid for fructose vs. glucose. How can researchers resolve this?

- Analysis : Variations arise from assay conditions (pH, buffer composition). Standardize protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.